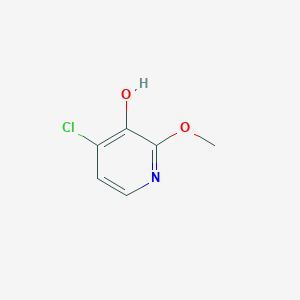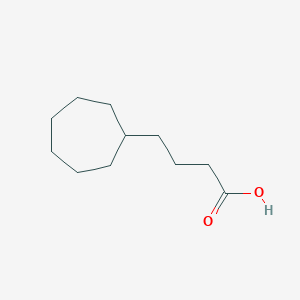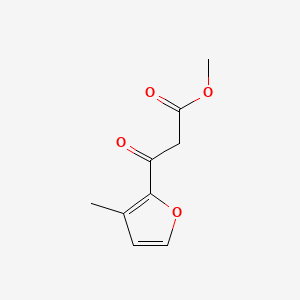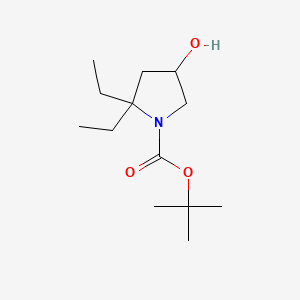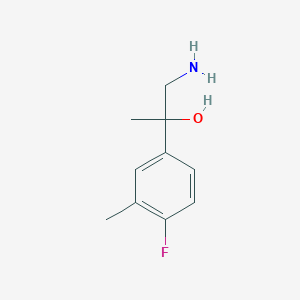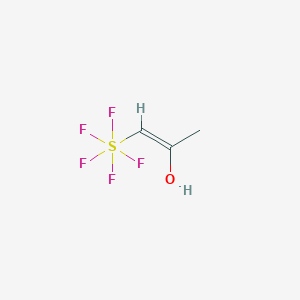
1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol is a chemical compound with the molecular formula C3H5F5OS It is characterized by the presence of a pentafluoro-lambda6-sulfanyl group attached to a prop-1-en-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol typically involves the introduction of the pentafluoro-lambda6-sulfanyl group to a suitable precursor. One common method involves the reaction of a prop-1-en-2-ol derivative with a pentafluoro-lambda6-sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluoro-lambda6-sulfanyl group to other sulfur-containing functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoro-lambda6-sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol involves its interaction with molecular targets through its pentafluoro-lambda6-sulfanyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
- 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol
- 1-(Pentafluoro-lambda6-sulfanyl)propane
Comparison: 1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol is unique due to its prop-1-en-2-ol backbone, which imparts different chemical properties compared to similar compounds. For example, the presence of the double bond in the prop-1-en-2-ol structure can influence its reactivity and interactions with other molecules, making it distinct from its saturated counterparts.
Properties
Molecular Formula |
C3H5F5OS |
|---|---|
Molecular Weight |
184.13 g/mol |
IUPAC Name |
(Z)-1-(pentafluoro-λ6-sulfanyl)prop-1-en-2-ol |
InChI |
InChI=1S/C3H5F5OS/c1-3(9)2-10(4,5,6,7)8/h2,9H,1H3/b3-2- |
InChI Key |
ARBLCBSVDPRKET-IHWYPQMZSA-N |
Isomeric SMILES |
C/C(=C/S(F)(F)(F)(F)F)/O |
Canonical SMILES |
CC(=CS(F)(F)(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


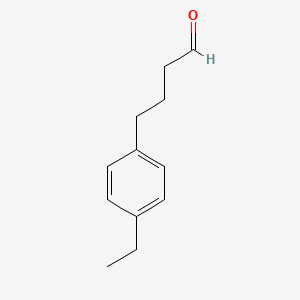
![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)
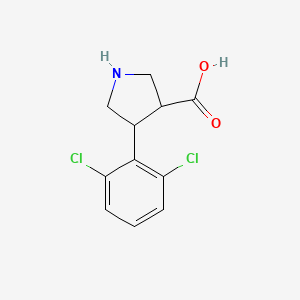

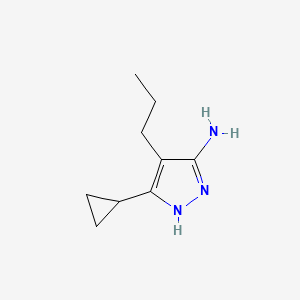
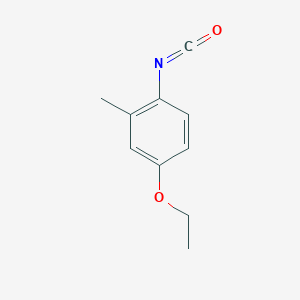
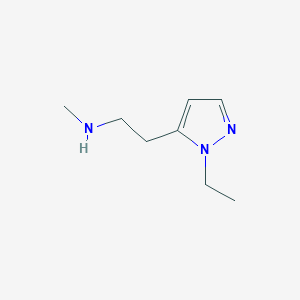
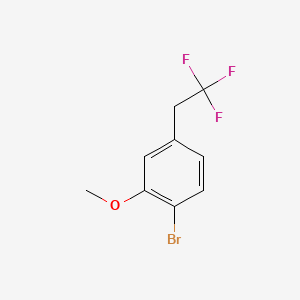
![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
